

# molecular formula and weight of Bisaramil hydrochloride

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## Compound of Interest

Compound Name: *Bisaramil hydrochloride*

Cat. No.: B606157

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## In-Depth Technical Guide to Bisaramil Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

## Core Chemical and Physical Properties

**Bisaramil hydrochloride** is a potent antiarrhythmic agent with a dual mechanism of action, exhibiting properties of both Class I and Class IV antiarrhythmic drugs.<sup>[1]</sup> It functions as both a sodium and a calcium channel antagonist, making it a subject of interest in the study and treatment of cardiac arrhythmias.<sup>[2]</sup>

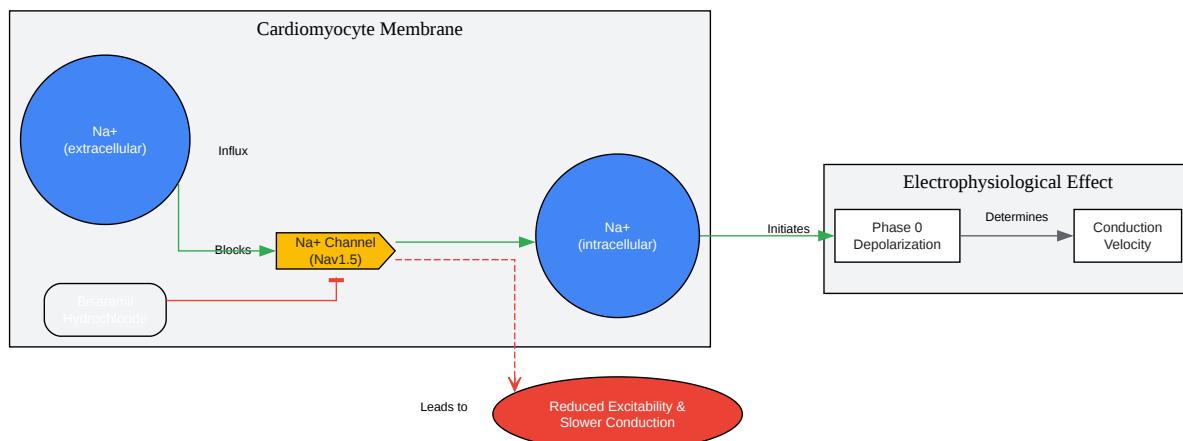
Property	Data
Molecular Formula	C <sub>17</sub> H <sub>24</sub> Cl <sub>2</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	359.29 g/mol
IUPAC Name	(1R,5S,9S)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl 4-chlorobenzoate hydrochloride
CAS Number	96480-44-3
Synonyms	Bisaramil HCl, NK-1556, RGH-2957

# Mechanism of Action and Signaling Pathways

**Bisaramil hydrochloride** exerts its antiarrhythmic effects by modulating ion channels crucial for cardiac action potential. As a Class I agent, it blocks sodium channels, and as a Class IV agent, it antagonizes calcium channels.<sup>[1]</sup>

## Cardiac Sodium Channel Signaling

Voltage-gated sodium channels (Nav) are responsible for the rapid depolarization phase of the cardiac action potential.<sup>[3]</sup> Bisaramil's blockade of these channels reduces the influx of sodium ions, thereby slowing the rate of depolarization and the conduction of the electrical impulse through the heart tissue. This is particularly effective in suppressing arrhythmias caused by reentry circuits.

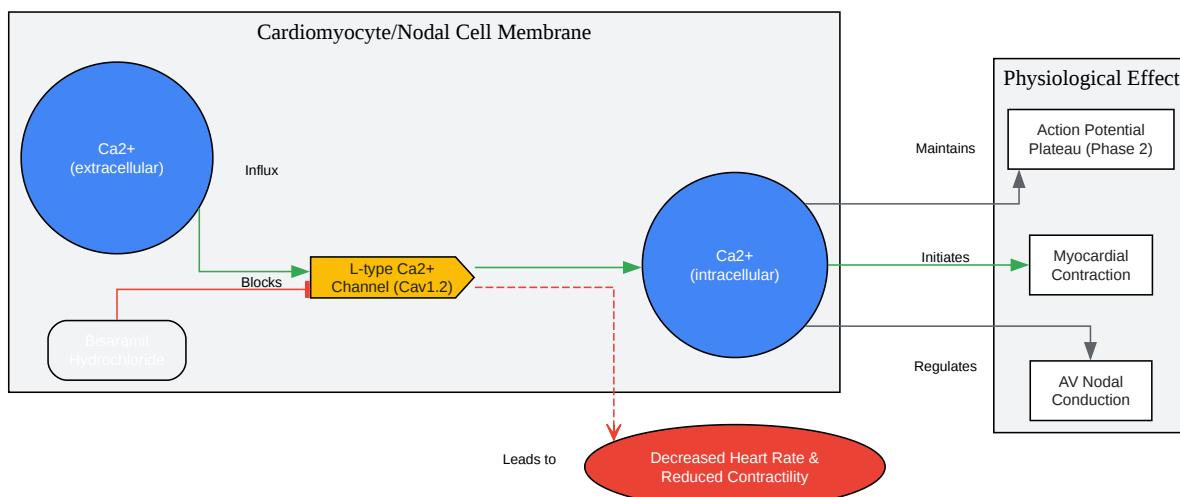


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Cardiac Sodium Channel Blockade by Bisaramil.

## Cardiac Calcium Channel Signaling

As a calcium channel antagonist, **Bisaramil hydrochloride** inhibits the influx of calcium ions through L-type calcium channels.<sup>[1]</sup> This action primarily affects the plateau phase of the cardiac action potential and has a significant impact on sinoatrial (SA) and atrioventricular (AV) nodal tissues. The reduced calcium entry leads to a decrease in heart rate and contractility.



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Cardiac Calcium Channel Blockade by Bisaramil.

## Experimental Protocols

**Bisaramil hydrochloride**'s efficacy has been demonstrated in various animal models of cardiac arrhythmia. The following are representative protocols for inducing and evaluating arrhythmias.

## Chemically-Induced Arrhythmia Model (Canine)

This model is utilized to assess the efficacy of antiarrhythmic drugs against arrhythmias induced by chemical agents such as digitalis or adrenaline.

Objective: To induce ventricular arrhythmias in a canine model and evaluate the suppressive effects of **Bisaramil hydrochloride**.

Materials:

- Adult mongrel dogs of either sex.
- Anesthetic agent (e.g., sodium pentobarbital).
- Arrhythmogenic agent (e.g., ouabain, a digitalis glycoside).
- **Bisaramil hydrochloride** solution for intravenous administration.
- ECG monitoring equipment.
- Intravenous catheters.

Procedure:

- Anesthetize the dog and establish intravenous access.
- Monitor baseline ECG for a stable period.
- Administer the arrhythmogenic agent (e.g., ouabain) intravenously at a dose known to induce stable ventricular arrhythmias.
- Once a consistent arrhythmia is established and observed on the ECG for a specified period, administer **Bisaramil hydrochloride** intravenously at varying doses (e.g., 0.3-1.5 mg/kg).[\[4\]](#)
- Continuously monitor the ECG to observe the effects of **Bisaramil hydrochloride** on the arrhythmia, noting any suppression or conversion to normal sinus rhythm.
- Record the dose at which the arrhythmia is suppressed and the duration of the antiarrhythmic effect.

- Collect blood samples to determine the plasma concentration of **Bisaramil hydrochloride** corresponding to its antiarrhythmic effect. The antiarrhythmic plasma concentration (IC50) for digitalis-induced arrhythmias has been reported to be 0.11 µg/ml.[4]

## Coronary Ligation-Induced Arrhythmia Model (Canine)

This model simulates arrhythmias resulting from myocardial ischemia and infarction.

Objective: To induce arrhythmias by coronary artery ligation in a canine model and assess the therapeutic potential of **Bisaramil hydrochloride**.

### Materials:

- Adult mongrel dogs.
- Surgical instruments for thoracotomy.
- Anesthetic and ventilation equipment.
- Suture material for coronary artery ligation.
- **Bisaramil hydrochloride** for intravenous or oral administration.
- ECG and hemodynamic monitoring equipment.

### Procedure:

- Anesthetize and ventilate the dog.
- Perform a left thoracotomy to expose the heart.
- Ligate a major coronary artery (e.g., the left anterior descending artery) in two stages to induce a myocardial infarction and subsequent arrhythmias.
- Monitor the ECG for the development of ventricular arrhythmias over a period of 24 hours.
- Administer **Bisaramil hydrochloride** either intravenously (e.g., 0.3-1.5 mg/kg)[4] or orally (e.g., 10 mg/kg)[4] after the establishment of stable arrhythmias.

- Continuously record the ECG to evaluate the efficacy of the drug in suppressing the ischemia-induced arrhythmias.
- Measure the IC50 from plasma samples; for 24-hour two-stage coronary ligation-induced arrhythmia, the IC50 has been reported as 0.75 µg/ml.[4]

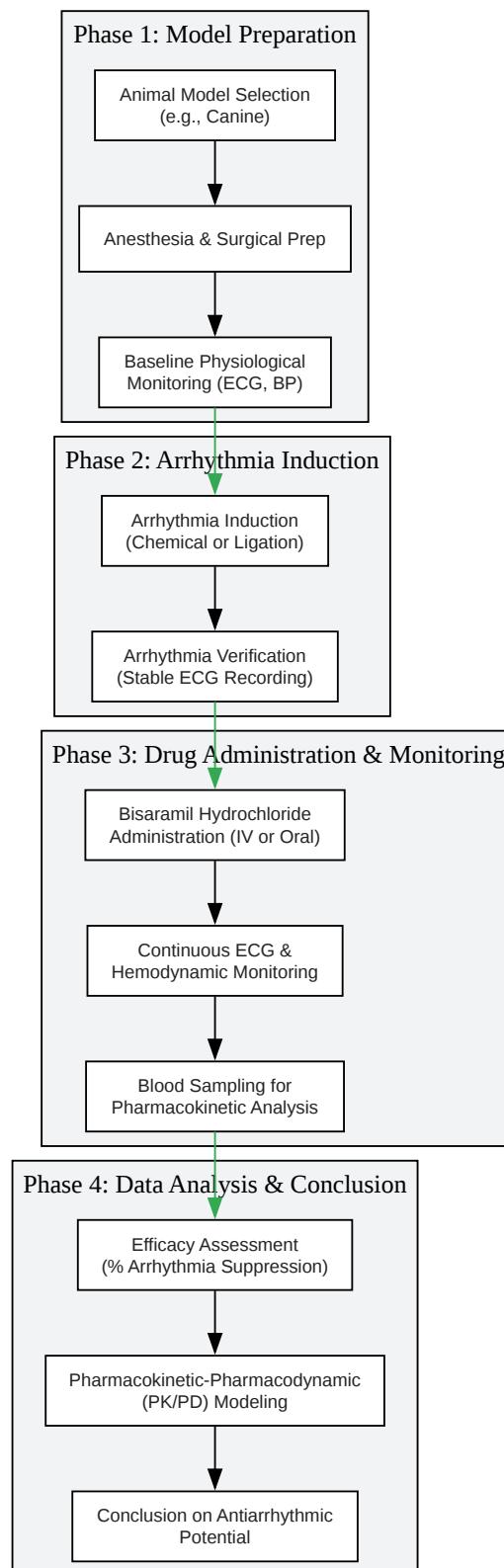
## Quantitative Data Summary

The following table summarizes key quantitative data regarding the antiarrhythmic efficacy of **Bisaramil hydrochloride** from preclinical studies.

Parameter	Value	Experimental Model	Reference
Effective IV Dose	0.1 - 2 mg/kg	Various chemically and ligation-induced arrhythmia models in dogs and rats.	[5]
Effective Oral Dose	5 - 20 mg/kg	Ligation-induced arrhythmia models in dogs.	[4]
IC50 (Digitalis-induced arrhythmia)	0.11 µg/ml	Canine model.	[4]
IC50 (Adrenaline-induced arrhythmia)	0.81 µg/ml	Canine model.	[4]
IC50 (24h Coronary ligation-induced arrhythmia)	0.75 µg/ml	Canine model.	[4]

## Experimental Workflow Visualization

The general workflow for evaluating a novel antiarrhythmic agent like **Bisaramil hydrochloride** in a preclinical setting is outlined below.

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